molecular formula C21H26N2O6 B14739668 diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate CAS No. 2407-89-8

diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate

Cat. No.: B14739668
CAS No.: 2407-89-8
M. Wt: 402.4 g/mol
InChI Key: OEYKQAGMGSKXCX-GDNBJRDFSA-N
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Description

Diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by its complex structure, which includes multiple ester groups and a conjugated system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between appropriate pyrrole derivatives and ethyl acetoacetate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification of the final product is usually achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound can be a precursor for the development of new pharmaceuticals. Its structural features may be modified to enhance biological activity and reduce toxicity.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable aromatic structures.

Mechanism of Action

The mechanism of action of diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The conjugated system in the compound allows for electron delocalization, which can affect its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,4-dicarboxylate pyrrole: A simpler analog with fewer substituents.

    Ethyl 3,5-dimethylpyrrole-2-carboxylate: Another related compound with a different substitution pattern.

Uniqueness

Diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups. This makes it a versatile intermediate for various chemical transformations and applications.

Properties

CAS No.

2407-89-8

Molecular Formula

C21H26N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C21H26N2O6/c1-7-27-19(24)16-11(4)14(22-13(16)6)10-15-17(20(25)28-8-2)12(5)18(23-15)21(26)29-9-3/h10,22H,7-9H2,1-6H3/b15-10-

InChI Key

OEYKQAGMGSKXCX-GDNBJRDFSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C(=C(C(=N2)C(=O)OCC)C)C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=N2)C(=O)OCC)C)C(=O)OCC)C

Origin of Product

United States

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